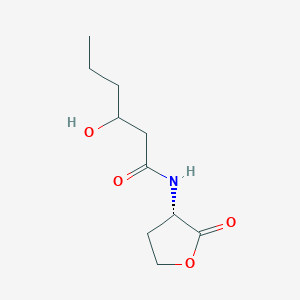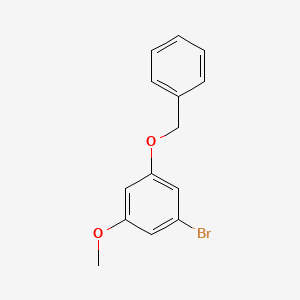![molecular formula C12H5F6NO2 B6331325 N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% CAS No. 71173-28-9](/img/structure/B6331325.png)
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide (NBTPM) is a small organic molecule that has a wide range of applications in scientific research. It is a derivative of maleimide, a compound that is known for its reactivity and stability, which makes it an ideal starting material for various syntheses. NBTPM has been used in the preparation of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds, as well as a reagent in biochemistry and organic synthesis.
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as a reagent in biochemistry and organic synthesis. In addition, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used as a stabilizing agent in the preparation of proteins and other macromolecules. It is also used as a reagent in the synthesis of other compounds, such as peptides and nucleotides.
Mécanisme D'action
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of functional groups. Its reactivity is due to its ability to form a covalent bond with a variety of functional groups, such as amines, thiols, and carboxylic acids. The reaction occurs when the maleimide group of the N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% molecule is activated by an acid, such as TFA or TSA. The activated maleimide then reacts with the functional group to form a covalent bond.
Biochemical and Physiological Effects
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of biological macromolecules, such as proteins, nucleic acids, and carbohydrates. This reactivity can lead to a variety of biochemical and physiological effects, depending on the type of molecule that is reacted with. For example, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used to modify proteins, which can alter their structure and function. It can also be used to modify nucleic acids, which can affect their ability to replicate and transcribe.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly versatile reagent that can be used in a variety of laboratory experiments. It is a relatively stable compound and is relatively easy to handle and store. In addition, it is a relatively inexpensive reagent and can be purchased from a variety of suppliers. However, it is important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound and should be handled with care. It is also important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% should not be used in the presence of oxygen or water, as it can react with these substances and produce toxic byproducts.
Orientations Futures
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of potential applications in scientific research, and there are many future directions for its use. One potential future direction is in the development of new materials and compounds, such as polymers and surfactants. It could also be used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. Another potential future direction is in the development of new methods for the synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% and its derivatives. Finally, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% could be used as a reagent in the study of biological macromolecules, such as proteins and nucleic acids.
Méthodes De Synthèse
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be synthesized through a variety of methods, including the reaction of maleimide with an appropriate amine or thiol. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA), p-toluenesulfonic acid (TSA), or hydrochloric acid (HCl). The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the rate of reaction.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)6-3-7(12(16,17)18)5-8(4-6)19-9(20)1-2-10(19)21/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZCAULQGITDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


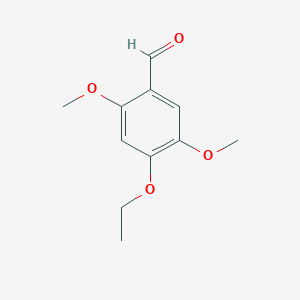
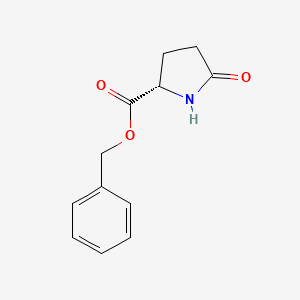
![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
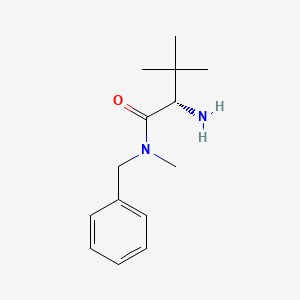
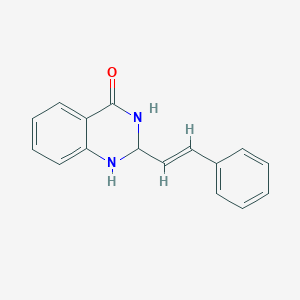
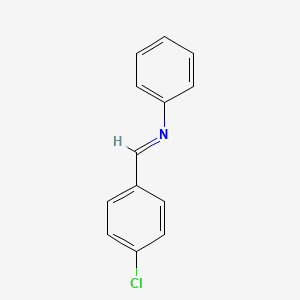
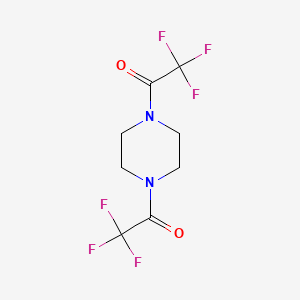
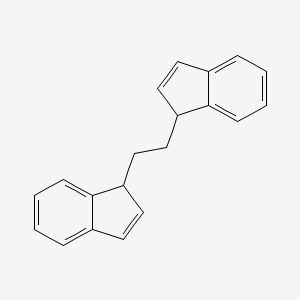
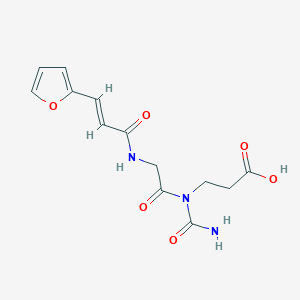

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)
